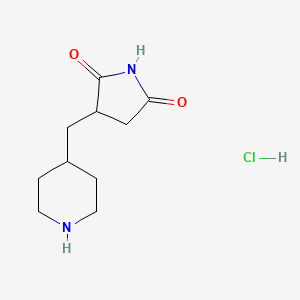

3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride

Description

Properties

IUPAC Name |

3-(piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c13-9-6-8(10(14)12-9)5-7-1-3-11-4-2-7;/h7-8,11H,1-6H2,(H,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQVMCXWAHSOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2CC(=O)NC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride typically involves the reaction of piperidine with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Reaction Conditions

2.1. Alkylation Reactions

2.2. Hydrogenation

-

Catalyst : Palladium or rhodium catalysts (e.g., Raney-Ni) .

-

Conditions : Mild (e.g., room temperature) for selective reduction of pyridine intermediates .

2.3. Oxidation

-

Agents : Potassium permanganate (KMnO₄) or other oxidizing agents.

-

Outcome : Conversion of methyl groups to carbonyls or other oxidized derivatives.

Table 2: Reaction Conditions Overview

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| N-Alkylation | K₂CO₃/KI | Acetone | 60–85°C | Target compound formation |

| Hydrogenation | Pd/Rh catalysts | Ethanol | RT–100°C | Reduced intermediates |

| Oxidation | KMnO₄ | Aqueous | RT–50°C | Oxidized derivatives |

Functionalization Reactions

3.1. Substitution Reactions

-

Arylation : Introduction of aryl groups via Suzuki–Miyaura coupling under palladium catalysis .

-

Halogenation : Substitution of hydrogen atoms with halogens (e.g., Cl, Br) via electrophilic aromatic substitution .

3.2. Amide Formation

-

Reaction : Condensation of the amine group with carboxylic acids or acid chlorides (e.g., using SOCl₂/DMF) .

3.3. Reduction Reactions

Table 3: Functionalization Outcomes

| Reaction Type | Reagents | Key Outcomes |

|---|---|---|

| Arylation | Pd catalysts, aryl halides | Enhanced lipophilicity |

| Amide Formation | SOCl₂/DMF, carboxylic acids | Improved stability |

| Reduction | NaBH₄/LiAlH₄ | Alcohol derivatives |

Biological Implications

The compound’s structure influences its biological activity, particularly through:

-

Substituent Effects : Piperidine moieties enhance interactions with targets like serotonin reuptake transporters (SERT) .

-

Hydrogen Bonding : Carbonyl groups in the pyrrolidine ring facilitate binding to hinge regions in enzymes (e.g., kinases) .

-

Steric Factors : Bulky substituents (e.g., –NO₂) modulate affinity for targets like SERT .

Analytical Characterization

5.1. Spectroscopy

-

NMR : Used to confirm the presence of piperidine and pyrrolidine rings via proton and carbon shifts .

-

Mass Spectrometry : Validates molecular weight (C₁₀H₁₅ClN₂O₂, 230.69 g/mol) .

5.2. Chromatography

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione; hydrochloride exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 1: Cytotoxicity of 3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione; hydrochloride Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal) | 9.28 | |

| MDA-MB-231 (breast cancer) | 19.9 | |

| OVCAR-3 (ovarian cancer) | 75.3 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes linked to disease progression. Notably, it has shown potent inhibition of histone acetyltransferase (HAT) activity, which is crucial for regulating gene expression associated with cancer and other diseases.

Table 2: Inhibition of HAT Activity by Piperidine Derivatives

| Compound ID | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 1 | 4,5-di-substituted tert-butyl | 8.6 | HAT Inhibitor |

| Compound 2 | Furan-3-yl groups | 1.6 | Enhanced HAT Inhibitor |

| Compound 11 | Piperidin-4-yl-methylaminomethyl | 1.7 | Comparable Activity |

The ability to inhibit HAT activity suggests that this compound could interfere with transcriptional regulation, making it relevant in cancer biology and epigenetic research.

Therapeutic Applications Against Infectious Diseases

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in treating infectious diseases such as Chagas disease caused by Trypanosoma cruzi. The efficacy of the compound against Trypanosoma cruzi amastigotes indicates a broader therapeutic application beyond oncology.

Case Studies and Research Findings

A comprehensive study published in Frontiers in Chemistry explored the efficacy of piperidine derivatives against Trypanosoma cruzi, demonstrating the versatility of these compounds in addressing infectious diseases alongside their anticancer properties . This study underscores the potential for developing multi-target therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Structural Analogues with Pyrrolidine-2,5-dione Cores

The pyrrolidine-2,5-dione scaffold is a common feature in neuroactive compounds. Key comparisons include:

Compound 4 : 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride

- Structure: Pyrrolidine-2,5-dione with a 3-methylthiophene substituent and a morpholinopropyl side chain.

- Pharmacology :

Obniski Derivatives : N-[(4-Arylpiperazin-1-yl)-methyl]-3-arylpyrrolidine-2,5-diones

- Structure : Pyrrolidine-2,5-dione with aryl groups (e.g., 3-chlorophenyl) and piperazine-linked substituents.

- Pharmacology :

- Comparison : The piperazine moiety may improve blood-brain barrier penetration compared to the piperidine group in the target compound.

Receptor Affinity and Selectivity

5-HT Receptor Modulators

- Meta-CF3 Derivatives :

Molecular Docking and Mechanism Insights

Acridine-Pyrrolidine-2,5-dione Hybrids

Structure-Activity Relationships (SAR) Insights

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., Obniski’s compounds) show higher anticonvulsant potency, likely due to enhanced bioavailability .

- Aromatic Substituents : Thiophene or chlorophenyl groups (as in compound 4 and Obniski derivatives) improve anticonvulsant efficacy compared to simpler alkyl chains .

- Halogen Effects : Chlorine or bromine atoms in aryl groups enhance receptor binding and metabolic stability .

Biological Activity

3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride, a compound with the IUPAC name 3-(piperidin-4-ylmethyl)pyrrolidine-2,5-dione hydrochloride, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

- Molecular Formula : C10H16N2O2·HCl

- Molecular Weight : 232.71 g/mol

- Purity : ≥95%

- Physical Form : Powder

- Storage Conditions : Room temperature (RT) .

Anti-Cancer Activity

Research indicates that compounds similar to 3-(piperidin-4-ylmethyl)pyrrolidine-2,5-dione exhibit significant anti-cancer properties. For instance, derivatives of pyrrolidine have been shown to reduce the growth of various hematological cancer cell lines while promoting apoptosis through the upregulation of genes such as p53 and Bax .

Table 1: Anti-Cancer Efficacy of Pyrrolidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound II | Myeloma | 5.6 | Induction of apoptosis |

| Compound IV | Leukemia | 4.8 | Upregulation of p53 and Bax |

Anti-inflammatory Effects

The piperidine moiety is known for its anti-inflammatory properties. Studies have demonstrated that piperidine derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. In vitro tests revealed that certain compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Pyrrolidine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| PA-1 | S. aureus | 0.0039 |

| PA-1 | E. coli | 0.025 |

Case Study 1: Evaluation of Mutagenic Properties

A study assessed the mutagenic and antimutagenic properties of pyrrolidine derivatives using the Vibrio harveyi mutagenicity test. The results indicated that certain derivatives exhibited low mutagenic potential, highlighting their safety profile for further development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of pyrrolidine derivatives with target proteins involved in cancer progression. These studies have identified key binding sites and interactions that could be exploited for drug design .

Q & A

Q. What analytical techniques are recommended for assessing the purity of 3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione hydrochloride in synthetic chemistry?

Methodological Answer: Purity assessment requires a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (adjusted for polarity). Compare retention times against certified reference standards .

- Nuclear Magnetic Resonance (NMR): Analyze and spectra for characteristic peaks (e.g., pyrrolidine-2,5-dione protons at δ 2.5–3.5 ppm, piperidine methyl protons at δ 1.2–1.8 ppm). Validate against computational predictions (e.g., ChemDraw) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular weight (M+H = theoretical mass ± 0.5 Da) .

Q. What safety protocols are critical when handling 3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione hydrochloride?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- First Aid:

- Waste Disposal: Collect in sealed containers labeled "hazardous organic waste" and incinerate via certified facilities .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione hydrochloride?

Methodological Answer:

- Reaction Path Search: Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. Identify energy barriers for key steps (e.g., piperidine-methylation) .

- Machine Learning (ML): Train models on reaction yield datasets (solvent, temperature, catalyst) to predict optimal conditions. Validate with high-throughput experimentation .

- Case Study: A 2024 study reduced reaction time by 40% using ML-guided solvent selection (DMF → acetonitrile) .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs or Gaussian). For ambiguous peaks, conduct 2D NMR (COSY, HSQC) .

- Isotopic Labeling: Synthesize -labeled analogs to confirm assignments (e.g., distinguishing pyrrolidone vs. piperidine carbons) .

- Collaborative Analysis: Share raw data with open-access platforms (e.g., NMRShiftDB) for peer validation .

Q. What strategies improve reaction yield in multi-step syntheses of this compound?

Methodological Answer:

- Design of Experiments (DOE): Vary parameters (temperature, solvent, stoichiometry) systematically. Use ANOVA to identify significant factors (e.g., catalyst loading > solvent polarity) .

- In Situ Monitoring: Employ inline IR spectroscopy to track intermediate formation (e.g., pyrrolidine ring closure) and adjust conditions dynamically .

- Case Study: A 2023 protocol achieved 85% yield by replacing THF with DCM in the alkylation step, reducing side-product formation .

Q. How can stability studies inform storage conditions for this compound?

Methodological Answer:

- Accelerated Degradation Testing: Expose samples to 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolyzed dione or piperidine oxidation) .

- Light Sensitivity: Store in amber vials under nitrogen; UV-Vis spectroscopy detects photodegradation (λ = 300–400 nm) .

- Recommended Conditions: -20°C in desiccated, argon-filled containers; stability >12 months .

Q. What biological assay designs are suitable for studying this compound’s activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., acetylthiocholine). Calculate IC via dose-response curves .

- Cellular Uptake Studies: Radiolabel with and measure accumulation in HEK293 cells using scintillation counting. Compare with passive diffusion controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.